4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole
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Overview
Description
“4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The bromo, chloromethyl, and methyl groups are substituents on the pyrazole ring .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyls. The bromo and chloromethyl groups could potentially be introduced through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring with bromo, chloromethyl, and methyl substituents. The exact structure would depend on the positions of these substituents on the ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The bromo and chloromethyl groups could be reactive sites for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the bromo, chloromethyl, and methyl groups) would influence its properties .Scientific Research Applications
Tautomerism and Structural Studies
4-Bromo substituted 1H-pyrazoles, including derivatives like 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, have been a subject of study due to their interesting tautomeric behavior in both solid states and solutions. For instance, research conducted on a range of 4-bromo-1H-pyrazoles indicated a predominant presence of the 3-bromo tautomer in solid states and solutions. This was supported by multinuclear magnetic resonance spectroscopy, X-ray crystallography, and DFT calculations, highlighting the significance of tautomerism in these compounds (Trofimenko et al., 2007).
Synthesis and Intermediary Functions
A novel compound, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, closely related to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole, was synthesized through a rational and concise two-step process. This compound serves as an intermediary for synthesizing disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, potentially harboring pharmacological properties, indicating the role of such compounds in drug synthesis and discovery (Ogurtsov & Rakitin, 2021).
Catalysis and Nanoparticle Formation
Compounds related to 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole have been explored for their role in forming complexes with palladium, acting as pre-catalysts for Suzuki-Miyaura coupling reactions. The formation of palladium-sulfide and palladium-selenide nanoparticles, derived from these complexes, highlights their potential application in catalysis and nanotechnology (Sharma et al., 2013).
Antimicrobial Activities
Structurally similar compounds, such as 4-(1, 3-diaryl-1H-pyrazol-4-yl) but-3-en-2-ones and their derivatives, have demonstrated significant antibacterial and antifungal activities. This points towards the potential application of 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole and its derivatives in developing new antimicrobial agents (Pundeer et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-3-(chloromethyl)-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClN2/c1-9-3-4(6)5(2-7)8-9/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHNKVUVLZLAAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640419 |
Source
|
Record name | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.47 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |
CAS RN |
915707-66-3 |
Source
|
Record name | 4-Bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90640419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-3-(chloromethyl)-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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